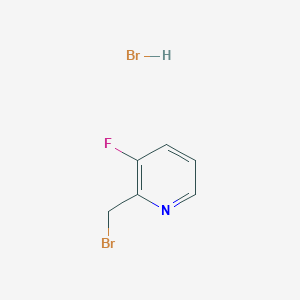
2-(Bromomethyl)-3-fluoropyridine hydrobromide
Übersicht
Beschreibung
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr . Its molecular weight is 252.93 . The compound is solid at 20 degrees Celsius .Physical and Chemical Properties Analysis
2-(Bromomethyl)pyridine hydrobromide is a white to light yellow powder or crystal . It has a melting point range of 148.0 to 152.0 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of Folic Acid Analogues : 2-(Bromomethyl)-3-fluoropyridine hydrobromide is useful in synthesizing analogues of folic acid. It facilitates direct attachment of certain groups to side-chain precursors of folic acid analogues, especially those bearing functional groups incompatible with standard hydrolytic deamination conditions. This application is demonstrated in the synthesis of 10-propargylfolic acid, showcasing its role in creating complex molecular structures (Piper, McCaleb, & Montgomery, 1987).
Chemical Modification and Coupling Reactions
Deprotonation and Cross-Coupling : The compound aids in the deprotonation of fluoro aromatics, facilitating the formation of lithium arylmagnesates. These intermediates can be trapped with electrophiles or involved in palladium-catalyzed cross-coupling reactions, expanding the possibilities for creating diverse molecular frameworks (Awad et al., 2004).
Chemoselective Functionalization : It is used in the chemoselective functionalization of specific fluoropyridines, demonstrating its utility in selective substitution reactions. This application highlights its role in targeted chemical modifications, providing chemists with a tool for precise molecular engineering (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Polymerization and Material Synthesis
Polymerization Studies : The compound is instrumental in the polymerization of certain pyridines, contributing to the understanding of reaction mechanisms and the synthesis of poly(methylenepyridinium)s. This aspect is crucial for developing materials with specific properties, such as solubility and thermal stability (Monmoton, Lefebvre, & Fradet, 2008).
Conjugate Addition Reactions : It is involved in conjugate addition reactions, notably in the synthesis of 2-(methoxycarbonyl)indolizidine. This showcases its versatility in creating complex organic molecules, which is pivotal in drug development and synthetic chemistry (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).
Radiochemistry and Imaging
- Radiosynthesis : The compound is used in the synthesis of 2-amino-5-[18F]fluoropyridines, indicating its significance in the field of radiochemistry and medical imaging. This application is particularly relevant for positron emission tomography (PET), enhancing the toolkit for diagnostic and research applications (Pauton et al., 2019).
Safety and Hazards
Wirkmechanismus
Mode of Action
Brominated organic compounds often act as alkylating agents, forming covalent bonds with biological macromolecules, which can lead to changes in their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Bromomethyl)-3-fluoropyridine hydrobromide . For example, its reactivity as an alkylating agent might be influenced by the pH of the environment.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-3-fluoropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIKOKKJLQCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


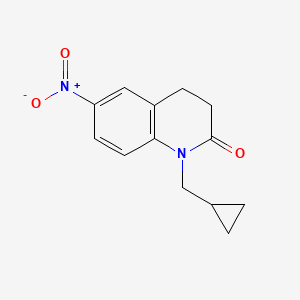
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)

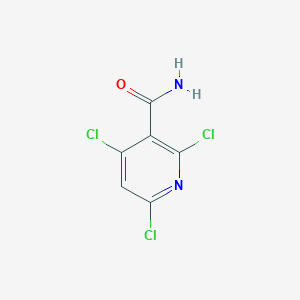
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
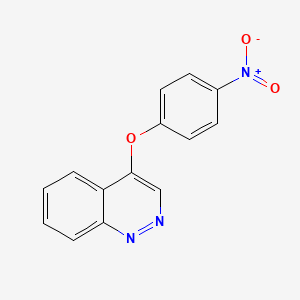
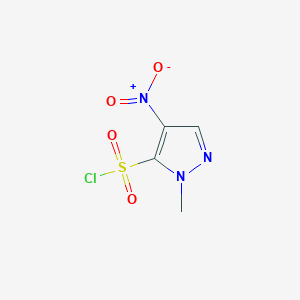
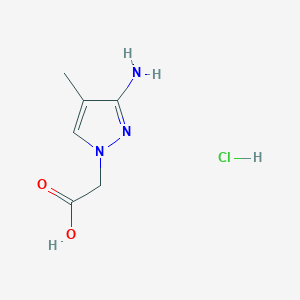
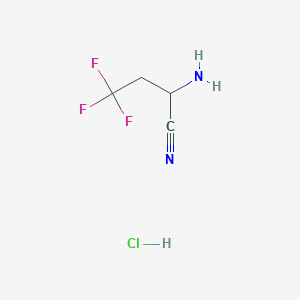
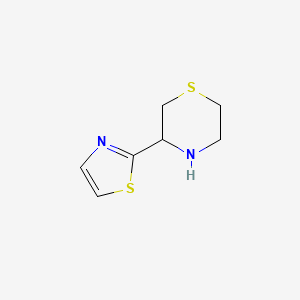
![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)



